molecular formula C32Br16CuN8 B1216184 Copper perbromophthalocyanine CAS No. 25397-26-6

Copper perbromophthalocyanine

Cat. No.: B1216184
CAS No.: 25397-26-6
M. Wt: 1838.4 g/mol
InChI Key: GGZNCOUNFYUJCT-UHFFFAOYSA-N
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Description

Copper perbromophthalocyanine (CuPcBr₁₆) is a halogenated metallophthalocyanine derivative where sixteen bromine atoms replace hydrogen atoms on the phthalocyanine macrocycle. Its molecular formula is C₃₂Br₁₆CuN₈, and it belongs to a class of compounds widely studied for their applications in organic electronics, catalysis, and photovoltaics due to their tunable electronic properties and structural stability . The bromine substituents significantly influence its physicochemical behavior, including solubility, crystallinity, and interaction with electromagnetic radiation, making it distinct from non-halogenated or partially halogenated analogs.

Properties

CAS No.

25397-26-6

Molecular Formula

C32Br16CuN8

Molecular Weight

1838.4 g/mol

IUPAC Name

copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecabromo-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32Br16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

GGZNCOUNFYUJCT-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Br)Br)Br)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Br)Br)Br)C9=C4C(=C(C(=C9Br)Br)Br)Br.[Cu+2]

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Br)Br)Br)Br)C(=N7)N=C2[N-]3)C(=C(C(=C6Br)Br)Br)Br)C9=C4C(=C(C(=C9Br)Br)Br)Br.[Cu+2]

Synonyms

copper perbromophthalocyanine
CPBPC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Properties

Copper perbromophthalocyanine vs. Copper perchlorophthalocyanine (CuPcCl₁₶):

  • Molecular Weight and Substituent Effects :
    CuPcBr₁₆ has a higher molecular weight (~1,700 g/mol) compared to CuPcCl₁₆ (~1,400 g/mol) due to bromine's larger atomic mass (Z=35 vs. Z=17 for chlorine). This difference impacts packing density and intermolecular interactions .
  • Electron Diffraction and Dynamical Scattering :
    Structural analysis via high-voltage (1,200 kV) electron diffraction revealed that CuPcBr₁₆ produces significant dynamical scattering due to bromine's high electron density, complicating ab initio phasing. In contrast, CuPcCl₁₆ allows kinematic treatment under similar conditions, yielding accurate initial structures without dynamical corrections .

  • Refinement Requirements :
    CuPcBr₁₆ requires multi-slice computational methods to account for dynamical effects during refinement, whereas CuPcCl₁₆ structures can be resolved using simpler kinematic approximations .

Table 1: Structural Comparison of Halogenated Copper Phthalocyanines

Property CuPcBr₁₆ CuPcCl₁₆
Molecular Formula C₃₂Br₁₆CuN₈ C₃₂Cl₁₆CuN₈
Substituent Atomic Number 35 (Br) 17 (Cl)
Dynamical Scattering Significant at 1,200 kV Minimal at 1,200 kV
Refinement Method Multi-slice calculations Kinematic treatment

Solubility and Processing

  • Solubility Trends :
    Halogenation generally reduces solubility in polar solvents due to increased hydrophobicity. CuPcBr₁₆ is less soluble than CuPcCl₁₆ in common solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), as inferred from the solubility trends of carboxy-substituted copper phthalocyanines (e.g., logP = 11.77 for CuPcCl₁₆ vs. higher logP for CuPcBr₁₆) .

  • Thin-Film Morphology :
    Substrate temperature and halogen type influence crystallinity. Bromine's bulkier size may lead to less ordered thin films compared to chlorine-substituted analogs, affecting charge transport in electronic devices .

Electronic and Optical Properties

  • This property is critical for applications in organic photovoltaics and sensors .

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